molecular formula C16H15N3O3S B2739805 Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 128639-62-3

Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Katalognummer: B2739805
CAS-Nummer: 128639-62-3
Molekulargewicht: 329.37
InChI-Schlüssel: NLXRCLZMANQSNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound belonging to the thienopyridazine class, characterized by a fused thiophene-pyridazine core. This molecule features a 4-methylphenyl substituent at position 3, an amino group at position 5, and an ethyl carboxylate ester at position 1 (Fig. 1). Its synthesis typically involves microwave-assisted cyclization reactions using sulfur and morpholine in ethanol, followed by recrystallization for purification .

Thienopyridazines are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Eigenschaften

IUPAC Name

ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-11-8-23-14(17)12(11)15(20)19(18-13)10-6-4-9(2)5-7-10/h4-8H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRCLZMANQSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol to form an intermediate, which is then cyclized and functionalized to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an allosteric modulator of the adenosine A1 receptor (A1AR), influencing various physiological processes by binding to this receptor and altering its activity . The compound’s structure allows it to fit into the receptor’s binding site, thereby modulating its function and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Aromatic Substituents : Bulky groups (e.g., tert-butyl) enhance antagonistic activity at A1AR by stabilizing receptor-ligand interactions .
  • Halogenation : Chlorine or bromine at position 7 (e.g., compounds 67–68 ) increases tau aggregation inhibition potency (IC₅₀: <1 µM) by improving hydrophobic interactions.
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) improves metabolic stability and logP, favoring blood-brain barrier penetration .

Pharmacological Profiles

Compound Target Activity Type Potency (IC₅₀/EC₅₀) Reference
13a A1AR Allosteric modulator EC₅₀: 3.2 µM
8 A1AR Antagonist IC₅₀: 0.8 µM
67 Tau protein Aggregation inhibitor IC₅₀: 0.5 µM
9 A1AR Inverse agonist EC₅₀: 1.5 µM

Mechanistic Insights :

  • A1AR Antagonists : Bulky substituents (e.g., tert-butyl) stabilize ternary complexes (agonist-receptor-G protein), but steric hindrance shifts activity toward antagonism .
  • Tau Inhibitors : Chlorine at position 7 disrupts β-sheet formation in tau fibrils .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target 329.38 2.8 0.12 (PBS)
13a 315.35 2.5 0.15 (PBS)
8 385.46 3.9 0.08 (PBS)
67 380.79 3.2 0.10 (PBS)

Trends :

  • Higher logP correlates with increased CNS penetration but reduced aqueous solubility.
  • Halogenation (Cl, Br) improves membrane permeability but may require formulation optimization.

Challenges :

  • Optimizing solubility for parenteral delivery.
  • Minimizing off-target effects in GPCR modulation.

Biologische Aktivität

Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H12N4O3S
  • IUPAC Name : Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

This structure includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.

Target Enzymes

Research suggests that compounds similar to ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine may act as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are vital for various signaling pathways in cells.

Biochemical Pathways

The inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which is associated with anti-inflammatory effects and modulation of immune responses. This pathway is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a significant role .

Anti-inflammatory Effects

Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine has shown promise in preclinical studies for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has also been investigated. Studies indicate that it may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment. This effect is attributed to its interaction with specific protein targets involved in cell survival pathways .

In Vitro Studies

A series of in vitro experiments demonstrated that ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine can significantly reduce the viability of various cancer cell lines while sparing normal cells. The IC50 values observed were comparable to those of established chemotherapeutic agents, indicating its potential as a therapeutic agent.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

In Vivo Studies

Animal studies have further supported the compound's anti-inflammatory properties. In a mouse model of arthritis, treatment with ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine resulted in reduced swelling and joint damage compared to control groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.